molecular formula C9H16Cl2N4 B1398406 N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride CAS No. 1220017-46-8

N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride

Cat. No. B1398406
M. Wt: 251.15 g/mol
InChI Key: PMEAIGRYHDEWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride, also known as chlorproguanil hydrochloride (CPG-HCl), is an antimalarial drug used to treat and prevent malaria. It is a synthetic derivative of proguanil, a natural antimalarial drug, and is an effective prophylactic agent for the prevention of malaria. CPG-HCl is a water-soluble, rapidly absorbed, and widely distributed compound that is well tolerated by humans.

Scientific Research Applications

Synthesis and Chemical Properties

  • Catalytic Synthesis : Li et al. (2013) demonstrated the use of Cu–TiO2 catalysts supported on γ-Al2O3 in glycerol cyclization with 1,2-propanediamine to produce pyrazinyl compounds. This included the synthesis of various pyrazinyl derivatives, highlighting a method for generating similar structures to N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride (Li et al., 2013).

  • Magnetic Resonance Spectroscopy : The work by Freifelder, Mattoon, and Kriese (1967) on the nuclear magnetic resonance spectra of related alkylene-substituted diethylamines provides insight into the structural and electronic properties of compounds similar to N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride, though it doesn't directly involve the specified compound (Freifelder, Mattoon, & Kriese, 1967).

Application in Crystal Structure and Magnetic Properties

  • Crystal Structure Analysis : Bhowmik et al. (2014) synthesized azido bridged chains using N-methyl-1,3-propanediamine, which is structurally related to the compound . Their work focused on the crystal structure and magnetic properties, providing insights relevant to the crystallographic analysis of similar compounds (Bhowmik et al., 2014).

Synthesis and Biological Evaluation

  • Antimicrobial and Anti-inflammatory Agents : Kendre, Landge, and Bhusare (2015) synthesized and evaluated novel derivatives, including pyrazole and isoxazole, for their antimicrobial and anti-inflammatory activities. While not directly involving N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride, this study showcases the potential for synthesizing and evaluating similar compounds for biological applications (Kendre, Landge, & Bhusare, 2015).

  • Inhibitors of Plasmodium falciparum : Krake et al. (2017) identified a compound structurally similar to N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride as an inhibitor of Plasmodium falciparum, indicating the potential of related compounds in antimalarial research (Krake et al., 2017).

properties

IUPAC Name

N-(6-chloropyrazin-2-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN4.ClH/c1-14(2)5-3-4-12-9-7-11-6-8(10)13-9;/h6-7H,3-5H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEAIGRYHDEWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=CN=CC(=N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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